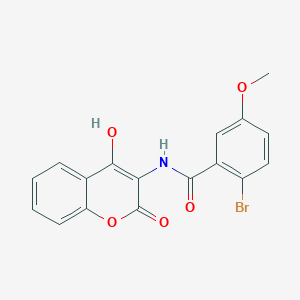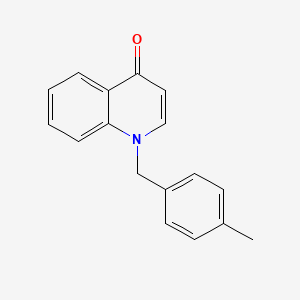
2-bromo-N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-5-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-5-methoxybenzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom, a hydroxy group, and a methoxy group attached to a benzamide backbone. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-5-methoxybenzamide typically involves multi-step organic reactions. One possible route could be:
Bromination: Introduction of the bromine atom into the benzamide structure using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling Reaction: Coupling of the brominated benzamide with 4-hydroxy-2-oxo-2H-chromen-3-yl group using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Methoxylation: Introduction of the methoxy group using methanol and a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-bromo-N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-5-methoxybenzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through pathways such as:
Inhibition of enzyme activity: Binding to the active site of enzymes and preventing substrate access.
Receptor modulation: Interacting with cell surface receptors and altering signal transduction pathways.
DNA interaction: Binding to DNA and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(4-hydroxyphenyl)benzamide
- N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-5-methoxybenzamide
- 2-bromo-N-(4-methoxyphenyl)benzamide
Uniqueness
2-bromo-N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-5-methoxybenzamide is unique due to the combination of its bromine, hydroxy, and methoxy functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C17H12BrNO5 |
|---|---|
Molecular Weight |
390.2 g/mol |
IUPAC Name |
2-bromo-N-(4-hydroxy-2-oxochromen-3-yl)-5-methoxybenzamide |
InChI |
InChI=1S/C17H12BrNO5/c1-23-9-6-7-12(18)11(8-9)16(21)19-14-15(20)10-4-2-3-5-13(10)24-17(14)22/h2-8,20H,1H3,(H,19,21) |
InChI Key |
OKCBMXXZWXNYKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NC2=C(C3=CC=CC=C3OC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-fluorophenyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B11436058.png)
![5-[1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide](/img/structure/B11436061.png)
![3-(3-chloro-4-methylphenyl)-8-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11436068.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide](/img/structure/B11436073.png)
![8-[(4-benzylpiperazin-1-yl)methyl]-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11436083.png)
![(2E)-6-(4-fluorobenzyl)-2-(2-propoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11436089.png)
![8-fluoro-3-(2-phenylethyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B11436099.png)
![Ethyl 5-cyano-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11436103.png)
![6-chloro-N-(4-methylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11436105.png)

![2-{[4-(3-chlorophenyl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B11436111.png)
![3-(3-chlorophenyl)-8-(2,5-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11436119.png)
![N-(2-methoxyphenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11436120.png)
![7-methoxy-2-(5-methylfuran-2-yl)-N-(2-methylphenyl)imidazo[2,1-b][1,3]benzothiazol-3-amine](/img/structure/B11436129.png)
